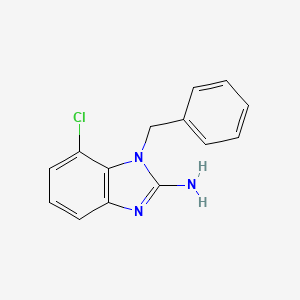
1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, a chlorine atom at position 7, and an amine group at position 2 of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine typically involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent and in the treatment of parasitic infections.
Mecanismo De Acción
The mechanism of action of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-1H-benzimidazol-2-amine
- 7-chloro-1H-benzimidazol-2-amine
- 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride
Uniqueness
This compound is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential therapeutic applications compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C14H12ClN3 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
1-benzyl-7-chlorobenzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,16,17) |
Clave InChI |
FRUVMMGDHIKIQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



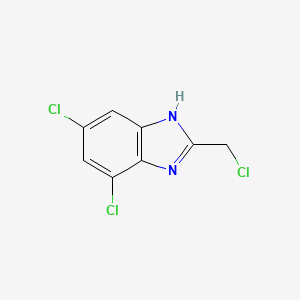


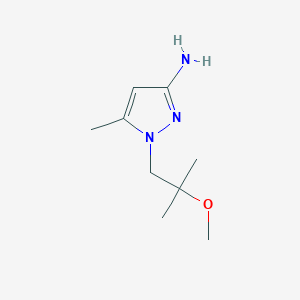

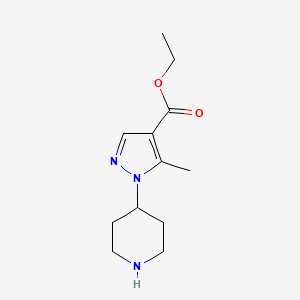



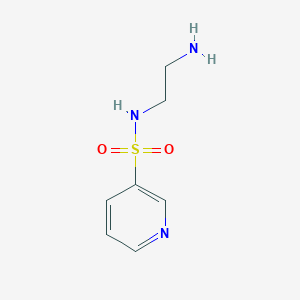
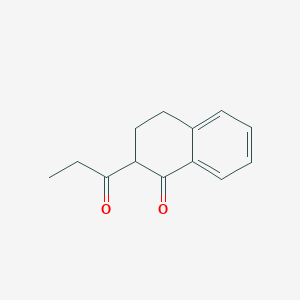

![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13307326.png)
